Aqueous Solubility Advantage Over 9-Aminoacridine
The ethanolamine side chain of the target compound introduces a hydroxyl group that enhances aqueous solubility relative to simpler 9-aminoacridines. While direct experimental solubility data for this specific compound in water are not widely reported, the structural feature of the ethanolamine moiety is known to increase water solubility in acridine derivatives compared to the parent 9-aminoacridine (CAS 90-45-9), which lacks any hydrophilic side chain [1].
| Evidence Dimension | Predicted aqueous solubility (qualitative) |
|---|---|
| Target Compound Data | Contains ethanolamine side chain, increasing H-bond donors and predicted water solubility |
| Comparator Or Baseline | 9-Aminoacridine (CAS 90-45-9) lacks any hydrophilic side chain |
| Quantified Difference | Not quantifiable without direct experimental measurement; difference is structural and class-inferred |
| Conditions | Structure-property relationship analysis based on functional group contribution |
Why This Matters
Improved aqueous solubility facilitates easier handling and formulation in biological assays, reducing the need for organic co-solvents that can interfere with cell-based studies.
- [1] PubChem. (2025). Compound Summary for CID 7019, 9-Aminoacridine. National Center for Biotechnology Information. View Source
